Product packaging for Hexakis(4-bromophenyl)benzene(Cat. No.:CAS No. 19057-50-2)

Hexakis(4-bromophenyl)benzene

Cat. No.: B3049018
CAS No.: 19057-50-2
M. Wt: 1008.1 g/mol
InChI Key: KUSYGQSHKDPKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hexaarylbenzene Chemistry

Hexaarylbenzenes (HABs) are a class of compounds distinguished by a central benzene (B151609) ring connected to six aryl substituents. This arrangement results in a unique, non-planar, propeller-like structure due to the steric hindrance between the peripheral aryl groups. rsc.org The phenyl rings in hexaphenylbenzene (B1630442), the parent compound of this family, are twisted out of the plane of the central benzene ring. rsc.org This inherent three-dimensional geometry prevents close packing and strong intermolecular interactions, which in turn imparts properties like high solubility and a tendency to form amorphous materials.

Hexakis(4-bromophenyl)benzene (HBB) is a derivative where each of the six peripheral phenyl groups is substituted with a bromine atom at the para position. orgsyn.org This substitution is crucial as it introduces reactive sites without significantly altering the core propeller structure of the hexaarylbenzene scaffold. The bromine atoms serve as functional handles for a variety of chemical transformations, making HBB a more versatile building block compared to its parent compound, hexaphenylbenzene. orgsyn.org

Significance as a Precursor in Synthetic Chemistry

The true value of this compound in synthetic chemistry lies in the reactivity of its six carbon-bromine bonds. These bonds provide anchor points for a multitude of cross-coupling reactions, allowing for the systematic and controlled construction of larger, more complex molecules.

A common and efficient method for the preparation of HBB involves the direct bromination of hexaphenylbenzene. orgsyn.org One established procedure utilizes neat bromine, where hexaphenylbenzene is slowly added to an excess of bromine. orgsyn.org This reaction proceeds readily, yielding HBB in high purity after a straightforward workup involving washing with ethanol (B145695) and aqueous sodium bisulfite. orgsyn.orgorgsyn.org The availability of this reliable synthetic route has made HBB a readily accessible starting material for further chemical exploration. orgsyn.org

The bromine atoms on HBB can be readily substituted through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgrsc.orgcapes.gov.br This allows for the introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties. rsc.orgcapes.gov.brrsc.org This functionalization is key to tailoring the electronic and physical properties of the resulting molecules. For instance, coupling HBB with 2,5-dimethoxytolylmagnesium bromide has been used to synthesize macromolecules with multiple redox-active sites. nih.gov

Emergence as a Versatile Building Block for Supramolecular and Polymeric Architectures

The well-defined, rigid, and three-dimensional structure of the HBB core, combined with its multivalent nature, makes it an exceptional building block for creating a variety of supramolecular and polymeric materials.

In supramolecular chemistry, HBB can be functionalized to create molecules capable of self-assembly into highly ordered structures. For example, derivatives of HBB have been used to construct complex, three-dimensional networks through hydrogen bonding. researchgate.net The predictable geometry of the HBB core allows for the rational design of these assemblies.

In the field of polymer chemistry, HBB is a key monomer for the synthesis of porous organic polymers (POPs) and conjugated microporous polymers (CMPs). rsc.orgcapes.gov.br These materials are characterized by high surface areas, permanent porosity, and excellent thermal and chemical stability. rsc.orgresearchgate.net For example, hexaphenylbenzene-based conjugated microporous polymers (HCMPs) synthesized from an HBB core and aryl diamine linkers have shown exceptionally high iodine uptake capacities, making them promising for nuclear waste remediation. capes.gov.br

Furthermore, HBB has been utilized in on-surface synthesis to create atomically precise nanoporous graphene. scispace.com In this process, HBB molecules are deposited onto a metal surface, and subsequent thermal treatment induces dehalogenation and dehydrogenation reactions, leading to the formation of a two-dimensional covalent network with uniform pores. scispace.com This bottom-up approach allows for the creation of graphene-like materials with tunable electronic properties. scispace.com

Below is a table summarizing some of the key properties and applications of this compound:

Property/ApplicationDescription
Molecular Formula C42H24Br6 nih.gov
Molecular Weight 1008.06 g/mol
CAS Number 19057-50-2 nih.gov
Appearance Pale yellow to colorless microcrystalline solid orgsyn.orgorgsyn.org
Solubility Soluble in solvents like DCM, DMF, and DMSO
Key Synthetic Reactions Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling rsc.orgrsc.orgcapes.gov.br
Primary Applications Precursor for porous organic polymers, supramolecular assemblies, and nanoporous graphene researchgate.netscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H24Br6 B3049018 Hexakis(4-bromophenyl)benzene CAS No. 19057-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexakis(4-bromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSYGQSHKDPKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458601
Record name Hexakis(4-bromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1008.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19057-50-2
Record name Hexakis(4-bromophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hexakis 4 Bromophenyl Benzene

Direct Bromination of Hexaphenylbenzene (B1630442)

The most direct and high-yielding synthesis of Hexakis(4-bromophenyl)benzene involves the electrophilic substitution reaction on hexaphenylbenzene (HPB). orgsyn.org This method leverages the reactivity of the peripheral phenyl rings of the HPB scaffold.

The direct bromination of hexaphenylbenzene is effectively carried out using an excess of neat bromine (Br₂) without an additional solvent. orgsyn.orgorgsyn.org The reaction proceeds readily at ambient temperature. A detailed procedure outlined in Organic Syntheses specifies the slow addition of solid hexaphenylbenzene to slowly stirred, neat bromine. orgsyn.org The reaction commences immediately, signaled by the evolution of hydrogen bromide (HBr) gas. orgsyn.org

To ensure the reaction proceeds to completion, a significant excess of bromine is crucial. This maintains the reaction mixture as a mobile slurry, allowing for thorough mixing and complete conversion of the starting material to the hexabrominated product. orgsyn.orgorgsyn.org After the addition of hexaphenylbenzene is complete, the mixture is typically stirred for a short period to ensure all starting material has reacted, at which point the evolution of HBr ceases. orgsyn.org

An alternative method involves the photo-irradiation of hexaphenylbenzene in bromoform (B151600) (CHBr₃). google.com This process requires refluxing the mixture for an extended period, such as seven days, to achieve a high yield of the desired product. google.com Another modified procedure involves grinding hexaphenylbenzene powder with liquid bromine in a mortar, which also initiates an immediate reaction. acs.org

Parameter Neat Bromine Method Photo-irradiation Method
Brominating Agent Liquid Bromine (Br₂)Bromoform (CHBr₃)
Solvent None (neat conditions)Bromoform (CHBr₃)
Temperature AmbientReflux
Reaction Time ~1.5 hours7 days
Initiation SpontaneousLight Irradiation
Yield ~96%~86%
Reference orgsyn.orgorgsyn.org google.com

This table presents a summary of reaction conditions for the direct bromination of hexaphenylbenzene.

Following the direct bromination reaction, a specific workup and purification strategy is employed to isolate pure this compound. The reaction slurry is carefully quenched by pouring it into pre-chilled ethanol (B145695) (approximately -78°C). orgsyn.orgorgsyn.org This step is critical to prevent a highly exothermic reaction between the excess bromine and ethanol. orgsyn.org

The resulting suspension is allowed to warm to room temperature, and the crude product is collected by filtration. The pale yellow precipitate is then washed sequentially with ethanol, a 5% aqueous sodium bisulfite solution to remove any remaining bromine, and finally with more ethanol. orgsyn.orgorgsyn.org After drying overnight in a vacuum, this process yields HBB with a purity greater than 95%. orgsyn.org

For applications requiring higher purity, the product can be further purified by re-precipitation. This is typically achieved by dissolving the crude HBB in a suitable solvent like refluxing tetrahydrofuran (B95107) (THF) and allowing the solvent to evaporate slowly at room temperature. orgsyn.orgorgsyn.org This method yields colorless, microcrystalline HBB. orgsyn.org An alternative recrystallization solvent system is a mixture of chloroform (B151607) and hexane. google.com

Reaction Conditions and Optimization

Diels-Alder Cycloaddition Approaches

This compound can also be synthesized via a [4+2] Diels-Alder cycloaddition reaction. orgsyn.orgorgsyn.org This classic method for forming six-membered rings is a convergent approach where the central benzene (B151609) ring is constructed from two smaller precursor molecules.

The Diels-Alder synthesis of HBB involves the reaction between a substituted cyclopentadienone (the diene) and a substituted acetylene (B1199291) (the dienophile). Specifically, the precursors are tetrakis(4-bromophenyl)cyclopentadienone and bis(4-bromophenyl)acetylene, which is also known as 4,4'-dibromotolan. orgsyn.orgorgsyn.org The reaction typically proceeds under thermal conditions, leading to an initial cycloadduct that subsequently extrudes carbon monoxide (CO) to form the aromatic hexasubstituted benzene ring. This general strategy is widely applicable for generating highly substituted aromatic systems. mdpi.com

Utilizing Substituted Cyclopentadienones and Acetylenes

Organometallic Coupling Routes

Organometallic chemistry offers another pathway for the synthesis of this compound. These methods often involve the transition-metal-catalyzed coupling of smaller brominated aromatic precursors.

A notable example is the palladium-catalyzed cyclotrimerization of 4,4'-dibromotolan. orgsyn.orgorgsyn.org Using a catalyst such as bis(acetonitrile)palladium(II) dichloride, three molecules of the substituted acetylene can be coupled to form the central benzene ring of HBB in a fair yield. orgsyn.org

Furthermore, HBB is a critical precursor in various organometallic cross-coupling reactions to build more complex architectures. It serves as a hexafunctional core for creating porous organic polymers (POPs) and conjugated microporous polymers (CMPs) through reactions like Suzuki, Sonogashira-Hagihara, Yamamoto, and Buchwald-Hartwig couplings. acs.orgrsc.orgrsc.org For instance, palladium-catalyzed Suzuki coupling of HBB with diboronic acids or Buchwald-Hartwig coupling with diamines produces extensive, porous networks. acs.orgrsc.org Similarly, on-surface Ullmann coupling of HBB can lead to the formation of 2D covalent nanostructures. nih.gov

Palladium-Catalyzed Trimerization of Bromo-Substituted Tolans

The formation of the hexasubstituted benzene core of this compound can be accomplished via the [2+2+2] cycloaddition reaction of a bromo-substituted tolan, specifically bis(4-bromophenyl)acetylene, which is also known as 4,4'-dibromotolan. This reaction involves the catalyzed trimerization of three alkyne molecules to form a benzene ring.

One documented procedure for this transformation employs a palladium catalyst to facilitate the reaction. orgsyn.org Specifically, the trimerization of 4,4'-dibromotolan has been successfully carried out using bis(acetonitrile)palladium(II) dichloride as the catalyst. orgsyn.orgorgsyn.org This method directly yields this compound. While this specific palladium-catalyzed route has been reported to provide the target compound in fair yield, it represents a direct and convergent approach to this complex molecule. orgsyn.orgorgsyn.org The reaction is an example of the broader class of metal-catalyzed alkyne cyclotrimerization reactions, which are a powerful tool for the synthesis of highly substituted aromatic compounds. unisalento.itscispace.com

The starting material, 4,4'-dibromotolan, is itself a diarylacetylene, and its synthesis is a prerequisite for this method. It can be prepared via several routes, including palladium-catalyzed coupling reactions. kyushu-u.ac.jp

Considerations for Catalyst Selection and Reaction Efficiency

The efficiency of the palladium-catalyzed cyclotrimerization of diarylacetylenes is highly dependent on the choice of catalyst, ligands, and reaction conditions. While bis(acetonitrile)palladium(II) dichloride is a viable catalyst for the synthesis of this compound, the broader field of palladium-catalyzed trimerization offers insights into optimizing such reactions. orgsyn.orgorgsyn.orgrsc.org

Catalyst System: The choice of the palladium source and associated ligands is critical. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts used for these types of transformations. unisalento.itnih.gov The catalytic system often involves a palladium(0) species, which can be generated in situ from a Pd(II) precursor. unisalento.it The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), can stabilize the catalytic species and influence the reaction's outcome. unisalento.it For instance, a catalytic system of Pd(OAc)₂ with PPh₃ has been effectively used in the cyclotrimerization of other substituted phenylacetylenes. unisalento.it

Reaction Conditions: Several factors related to the reaction conditions can significantly impact the yield and selectivity of the cyclotrimerization.

Temperature: The reaction temperature is a crucial parameter. For example, the cyclotrimerization of various 4-R-phenylacetylenes using a Pd(OAc)₂/PPh₃ system is typically conducted at reflux temperature in a solvent like tetrahydrofuran (THF). unisalento.it

Catalyst Loading: The amount of catalyst used can affect the reaction rate and efficiency. Studies on the cyclization of diphenylethyne have shown that increasing the catalyst loading of Pd(OAc)₂ can reduce the required reaction time. rsc.org

Additives and Oxidants: In some palladium-catalyzed cyclizations of diarylethynes, the presence of additives or oxidants can influence the product distribution and yield. rsc.org For example, the use of K₂S₂O₈ as an oxidant has been explored in related syntheses. rsc.org

Solvent: The choice of solvent is also important. Tetrahydrofuran (THF) is a commonly used solvent for these reactions, providing a suitable medium for the reactants and the catalyst system. unisalento.itscispace.com

The table below summarizes findings from related palladium-catalyzed cyclotrimerization reactions, illustrating the influence of different catalytic systems and conditions.

SubstrateCatalyst SystemSolventConditionsProduct(s)Yield (%)Ref
4,4'-DibromotolanBis(acetonitrile)palladium dichlorideNot specifiedNot specifiedThis compoundFair orgsyn.orgorgsyn.org
4-R-phenylacetylenes (R=Ph, OCH₃, CN)Pd(OAc)₂ / PPh₃TetrahydrofuranReflux, 15 hSubstituted 1,3,5- and 1,2,4-triphenylbenzenesNot specified unisalento.it
DiphenylethynePd(OAc)₂ (5 mol%) / K₂S₂O₈Methanol60 °C, 24 h, in the darkCyclopentadienyl alkyl ether derivative86 rsc.org
DiphenylethynePd(OAc)₂ (2 mol%)Methanol60 °C, 24 hCyclopentadienyl alkyl ether derivative77 rsc.org

The development of efficient catalytic systems is an ongoing area of research. For example, palladium nanoparticles (PdNPs) have also been explored as catalysts for the trimerization of alkynes, such as diphenylacetylene, leading to quantitative yields of the corresponding hexasubstituted benzene. scispace.com The selection of an optimal catalyst and conditions for the synthesis of this compound would involve screening various palladium sources, ligands, and reaction parameters to maximize the efficiency of the cyclotrimerization step.

Chemical Reactivity and Derivatization Pathways

Cross-Coupling Reactions at Bromine Sites

The bromine atoms on the phenyl rings of HBB are ideal handles for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. In the context of HBB, this reaction allows for the substitution of the bromine atoms with various aryl groups. For instance, the coupling of HBB with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like sodium carbonate, can lead to the formation of hexaphenylbenzene (B1630442). benthamopen.commdpi.com The efficiency of the Suzuki-Miyaura reaction can be influenced by factors such as the choice of catalyst, base, and solvent, as well as the application of microwave irradiation, which can significantly accelerate the reaction rate. benthamopen.com This methodology is not limited to simple phenyl groups; a wide variety of substituted arylboronic acids can be employed to create complex, three-dimensional structures. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with HBB Analogs

Aryl Halide Analog Boronic Acid Catalyst Base Product Reference
4-Silyl-bromobenzene Phenylboronic Acid Pd(PPh3)4 Na2CO3 4-Silyl-biphenyl benthamopen.com
5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids Pd(PPh3)4 K3PO4 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
1,3,5-Tris(4-halophenyl)benzenes Thiophene-2-boronic acid Pd(PPh3)4 - 1,3,5-Tris[4-(2'-thienyl)phenyl]benzene rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This reaction is particularly useful for introducing nitrogen-containing functionalities onto the HBB core. For example, HBB can be coupled with various aryl diamines to synthesize hexaphenylbenzene-based conjugated microporous polymers (HCMPs). cornell.edufigshare.comscispace.com These polymers possess high surface areas and are rich in amine functional groups, making them promising materials for applications such as iodine capture. cornell.edufigshare.com The properties of the resulting polymers, including porosity and uptake capabilities, can be tuned by altering the structure of the diamine linker. cornell.edufigshare.com

Table 2: Synthesis of HCMPs via Buchwald-Hartwig Amination

Core Molecule Linker Reaction Type Resulting Polymer Key Feature Reference
Hexakis(4-bromophenyl)benzene (HBB) Aryl diamines Buchwald-Hartwig Cross-Coupling HCMPs High iodine affinity cornell.edufigshare.com

The Sonogashira coupling reaction provides a route to form carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. walisongo.ac.id This reaction allows for the introduction of alkynyl groups onto the HBB scaffold, leading to the formation of extended, rigid, and π-conjugated systems. The resulting hexakis(phenylethynyl)benzene (B13386051) derivatives have applications in the construction of mesoporous coordination polymers and organic zeolites due to their starburst-like structures that can prevent network interpenetration. core.ac.uknih.gov The Sonogashira coupling is a versatile tool for creating shape-persistent molecular tectons from tetrahedral and other poly-halogenated precursors. researchgate.net

Table 3: Sonogashira Coupling for Alkynyl Functionalization

Aryl Halide Terminal Alkyne Catalyst System Product Type Reference
HBB analog Arylacetylenes Cobalt-catalyzed Hexakis[4-(4'-functionalized-phenylethynyl)phenyl]benzenes nih.gov
1,3,5-triethynylbenzene 5-bromopyrimidine CuI, Pd(PPh3)4 1,3,5-Tris(5-pyrimidinylethynyl)benzene core.ac.uk
Aryl iodides 2-methyl-3-butyn-2-ol Pd(PPh3)2Cl2, CuI Aryl-alkyne adducts walisongo.ac.id

Buchwald-Hartwig Amination for Nitrogen-Containing Linkers

Post-Synthetic Modification of this compound

Beyond the direct substitution of its bromine atoms, HBB can be chemically transformed into other valuable compounds, further expanding its utility in materials science.

This compound can be converted to hexakis(4-cyanophenyl)benzene. core.ac.ukresearchgate.netresearchgate.net This transformation is significant as the resulting hexakis(4-cyanophenyl)benzene is a key precursor for various functional materials. core.ac.ukresearchgate.netresearchgate.net This nitrile-functionalized molecule can form inclusion compounds and exhibits interesting crystallization behavior, often forming pseudopolymorphs depending on the solvent used. core.ac.ukresearchgate.net The nitrile groups can participate in weak C-H···N interactions, which can help in the construction of open molecular networks. core.ac.ukresearchgate.net

This compound serves as a precursor for the synthesis of multi-centered electron donors. acs.orgnih.gov Through a palladium-catalyzed coupling with 2,5-dimethoxytolylmagnesium bromide, macromolecules bearing multiple redox-active sites can be synthesized from HBB. acs.orgnih.gov These macromolecules can undergo reversible oxidation to form robust, multiply charged cation radicals. acs.orgnih.gov These hexacation-radical salts have been shown to act as efficient "electron sponges" and can function as multi-electron redox catalysts in various chemical transformations. acs.orgnih.govorgsyn.org

Supramolecular Architectures and Host Guest Chemistry

Molecular Self-Assembly of Hexakis(4-bromophenyl)benzene Derivatives

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. This compound serves as a key precursor for creating complex assemblies, particularly at interfaces, where the interplay of molecular structure and surface interactions dictates the final architecture.

The large size and specific geometry of this compound make it an ideal guest molecule for two-dimensional (2D) porous networks formed at solid-liquid interfaces. A notable example involves the use of [1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid (TPTA) as a molecular host. When self-assembled on a graphite (B72142) surface, TPTA molecules form a porous rosette structure through intermolecular hydrogen bonds. rsc.org This network features two distinct types of cavities with different sizes. rsc.org

This size differentiation allows for the selective co-adsorption of guest molecules. In a multi-component system, larger guest molecules, such as this compound (referred to as HBPBE in the study) and copper phthalocyanine (B1677752) (CuPc), can be trapped within the larger pores of the TPTA network. rsc.orgrsc.orgnih.gov This results in the successful construction of three-component 2D host-guest structures, which have been visualized using scanning tunneling microscopy (STM). rsc.orgrsc.org The study highlights how the specific shape and size of guest molecules like this compound can be recognized and selectively incorporated into engineered surface cavities. rsc.org

Host MoleculeGuest MoleculesSubstrateAssembly TypeKey Finding
[1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid (TPTA)This compound (HBPBE), Copper Phthalocyanine (CuPc)Graphite2D Host-Guest NetworkSelective co-adsorption of large guests in porous rosette structure. rsc.orgrsc.orgnih.gov

The final structure and properties of a supramolecular assembly can be precisely controlled by the choice of molecular precursors. this compound itself is synthesized from hexaphenylbenzene (B1630442) and serves as a versatile platform for creating more complex structures. Its brominated phenyl groups are amenable to further functionalization, allowing for the synthesis of a wide range of derivatives for specific applications.

For example, this compound is a crucial intermediate in the bottom-up synthesis of edge-halogenated nanographenes. nih.govacs.org It acts as a polyphenylene dendritic precursor that can be planarized through a Scholl reaction to yield nanographene flakes. nih.gov Furthermore, by using this compound as a core and coupling it with different aryl diamine linkers, conjugated microporous polymers (HCMPs) with tunable porosity can be synthesized. figshare.com The length and rigidity of the linker molecules directly influence the surface area and pore size of the resulting polymers, demonstrating the critical role of precursor selection in materials design. figshare.com

Two-Dimensional Host-Guest Structures at Interfaces

Inclusion Compound Formation

Inclusion compounds are chemical complexes in which one chemical species (the "guest") is spatially confined within the crystal lattice of another (the "host"). The ability of hexaphenylbenzene derivatives to form open networks makes them excellent candidates for hosting guest molecules.

The formation of stable, porous networks relies on a variety of non-covalent interactions. While hydrogen bonding is a powerful tool, weaker interactions also play a crucial role in the crystal engineering of related hexaphenylbenzene systems. For instance, in crystals of hexakis(4-cyanophenyl)benzene, a molecule with a similar core structure, weak C-H···N interactions are responsible for defining an open network that can include guest molecules. nih.govcore.ac.uk

In derivatives of this compound, π-π stacking interactions between the aromatic rings are also significant. These interactions contribute to the self-assembly of nanographene flakes synthesized from this compound precursors. nih.govacs.org The interplay of these various non-covalent forces—including halogen bonds, van der Waals forces, and π-π stacking—allows for the engineering of complex and functional supramolecular architectures.

The principle of using engineered cavities for selective guest uptake is a central theme in host-guest chemistry. As discussed previously, the TPTA network formed at the solid-liquid interface provides a clear example of this concept. rsc.orgrsc.org The network's ability to form two types of pores allows for a hierarchical guest inclusion. rsc.org

The introduction of a guest molecule like coronene (B32277) can induce a structural transformation in the TPTA host network, changing it from a densely packed structure to a more open rosette network. rsc.orgnih.gov This new, more stable porous structure can then accommodate larger guest molecules, including this compound, in its larger cavities. rsc.orgnih.gov This process, where the host assembly adapts in response to a guest, demonstrates a sophisticated level of molecular recognition and selective co-adsorption. nih.gov

Host NetworkInducing GuestCo-adsorbed GuestPhenomenon
TPTACoroneneThis compoundAdaptive assembly and selective co-adsorption in defined cavities. rsc.orgnih.gov

Engineering Networks Based on Non-Covalent Interactions

Hydrogen-Bonded Molecular Crystals

Hydrogen bonds are highly directional and strong non-covalent interactions, making them ideal for the rational design of porous molecular crystals. By functionalizing the hexaphenylbenzene core with groups capable of forming hydrogen bonds, it is possible to create highly ordered and porous three-dimensional networks.

A prime example is the engineering of molecular crystals from Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene. researchgate.netnih.gov This molecule features a hexaphenylbenzene core, analogous to this compound, but with peripheral diaminotriazine groups that are excellent hydrogen bond donors and acceptors. researchgate.netnih.gov These molecules crystallize to form non-interpenetrated, three-dimensional networks built from sheets where each molecule is connected to six neighbors through hydrogen bonds. researchgate.netnih.gov These structures exhibit a very high percentage of volume accessible to guest molecules. researchgate.net

Similarly, hexakis(4-hydroxyphenyl)benzene, which also possesses a hexagonal core, self-assembles to form two distinct types of porous hydrogen-bonded networks, demonstrating the versatility of the hexaphenylbenzene scaffold in creating crystalline materials with extensive void space for guest inclusion. nih.gov

Design Principles for Porous Networks

The construction of porous networks using this compound as a core component is guided by principles of reticular chemistry, where molecular building blocks are stitched together to form extended, ordered structures. HBB's six-fold symmetry and reactive sites allow it to act as a highly connected node, forming robust and stable frameworks.

A primary design strategy involves using HBB as a central core monomer in polymerization reactions. Cross-coupling reactions, such as the Suzuki, Sonogashira-Hagihara, and Buchwald-Hartwig reactions, are employed to connect HBB with various linker molecules or "struts". rsc.orgacs.org This approach leads to the formation of Conjugated Microporous Polymers (CMPs), a class of materials characterized by permanent porosity and extended π-conjugation. acs.org The selection of the linker molecule is a critical design choice, as its length, rigidity, and geometry dictate the resulting network's topology and porous properties. acs.org

For instance, coupling HBB with benzene-1,4-diboronic acid or 1,4-diethynylbenzene (B1207667) via Suzuki or Sonogashira-Hagihara reactions results in porous polymer networks. rsc.org Similarly, palladium-catalyzed Buchwald-Hartwig cross-coupling of the HBB core with aryl diamine linkers has been successfully used to synthesize a series of hexaphenylbenzene-based conjugated microporous polymers (HCMPs). acs.org The inherent propeller shape of the HBB core prevents dense packing of the polymer chains, ensuring the formation of permanent microporosity. This strategy has proven effective in creating materials with significant surface areas and defined pore structures. acs.org The principles of crystal engineering can also be applied to guide the assembly of HBB derivatives into predictable supramolecular architectures in the solid state. core.ac.uk

Tunable Porosity and Guest Encapsulation

A key advantage of using HBB as a building block is the ability to tune the porosity of the resulting networks for specific applications, including the selective encapsulation of guest molecules. The porous properties, such as specific surface area and pore size, can be systematically controlled.

One method of tuning involves varying the strut lengths of the linkers used in polymerization. acs.org Longer or more rigid linkers generally lead to larger pore volumes and different surface areas. This modular approach allows for the rational design of materials tailored for specific guest molecules. Research on HCMPs synthesized from an HBB core and various aryl diamine linkers has demonstrated that physical properties like surface area and pore size can be controlled by modifying the strut lengths. acs.org These HCMPs exhibit moderate surface areas up to 430 m² g⁻¹ with uniform ultramicropore sizes of less than 1 nm. acs.org

Furthermore, the porosity and uptake properties of these materials can be tuned by altering the redox state of the polymer network. acs.org The introduction of functional groups, such as secondary amines within the HCMP framework, provides sites that can be chemically modified, thereby changing the surface chemistry and interaction with guest molecules. acs.org Inorganic salts have also been used during synthesis to fine-tune the porosity of conjugated microporous polymers, radically improving the BET surface area and narrowing the pore size distribution. researchgate.net

These tunable porous networks exhibit significant potential for host-guest chemistry and molecular encapsulation. HBB-based conjugated microporous polymers have shown high efficiency in the reversible capture of iodine, a significant challenge in environmental remediation. acs.org The ability of these materials to adsorb guest molecules is a direct consequence of their engineered porous structure. In a different application of host-guest chemistry, HBB itself can act as a guest molecule. It has been successfully trapped within the pores of a two-dimensional, three-component supramolecular structure formed at a solid/liquid interface, demonstrating selective co-adsorption based on molecular shape and size. rsc.orgrsc.orgresearchgate.net Covalent organic polymers based on HBB have also been developed as luminescent probes for selectively sensing nitro-explosives, a process reliant on host-guest interactions. researchgate.net

Covalent Organic Frameworks Cofs and Porous Organic Polymers Pops Based on Hexakis 4 Bromophenyl Benzene

Synthesis of Hexaphenylbenzene-Based Conjugated Microporous Polymers (HCMPs)

Hexaphenylbenzene-based Conjugated Microporous Polymers (HCMPs) are a subclass of POPs that have garnered significant interest due to their unique properties and potential applications.

The synthesis of HCMPs from hexakis(4-bromophenyl)benzene involves the use of various linker molecules and polymerization techniques. The choice of linker and polymerization method is crucial as it dictates the final properties of the polymer, such as pore size, surface area, and functionality.

Linker Design: The linkers are organic molecules that connect the this compound cores. The length, rigidity, and functionality of these linkers can be varied to tune the properties of the resulting HCMP. acs.orgrsc.org For example, using aryl diamine linkers of different lengths and rigidities allows for control over the porous properties of the final material. acs.org

Polymerization Methodologies: Several cross-coupling reactions are employed for the synthesis of HCMPs.

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction between the this compound core and aryl diamine linkers is a common method for producing HCMPs with secondary amine functionalities. acs.org

Suzuki Cross-Coupling: This reaction involves the palladium-catalyzed coupling of the brominated hexaphenylbenzene (B1630442) with boronic acid derivatives. scispace.comrsc.org

Yamamoto Coupling: This nickel-catalyzed reaction is used for the homocoupling of bromo-aromatics to form porous aromatic frameworks. rsc.org

Sonogashira-Hagihara Cross-Coupling: This reaction connects aromatic halides with terminal alkynes and has been used to create HCMPs with high surface areas. rsc.orgrsc.org

A key characteristic of HCMPs is their intrinsic microporosity, which arises from the inefficient packing of the rigid, propeller-shaped hexaphenylbenzene units. hep.com.cnrsc.org The ability to control the pore size distribution and introduce ultramicropores (pores < 1 nm) is critical for applications in gas storage and separation.

The pore size of HCMPs can be controlled by adjusting the length and geometry of the linkers used in polymerization. acs.org Shorter linkers generally lead to smaller pore sizes and ultramicroporosity. nih.gov For instance, HCMPs synthesized with aryl diamine linkers have been shown to possess uniform ultramicropores of less than 1 nm. acs.org The BET surface area of these polymers can be tuned, with reported values reaching up to 544 m²/g. nih.gov In some cases, even higher surface areas of up to 1151 m²/g have been achieved for organic microporous polymers derived from a hexaphenylbenzene-based triptycene (B166850) monomer. rsc.org

Polymerization MethodLinker TypeResulting Polymer PropertiesReference
Buchwald-Hartwig Cross-CouplingAryl diamineModerate surface areas (up to 430 m²/g), uniform ultramicropores (< 1 nm) acs.org
Ni(0)-catalyzed Ullmann Cross-CouplingTriptycene monomerHigh BET surface area (1151 m²/g), reversible CO2 adsorption rsc.org
Suzuki CouplingPhenylboronic acid-type "rods"Permanent porosity, good gas storage capabilities scispace.com

Linker Design and Polymerization Methodologies

Application in Adsorption and Capture Technologies

The unique structural features of HCMPs, such as high surface area, porosity, and abundant π-electrons, make them highly effective materials for adsorption and capture technologies. acs.org

HCMPs have demonstrated remarkable efficiency in capturing iodine, a volatile and radioactive pollutant. rsc.orgacs.org The capture of radioactive iodine is of significant importance for nuclear waste management. acs.org

These polymers exhibit high iodine uptake capacities, with some HCMPs capturing up to 336 wt% of their own weight in iodine. acs.org This exceptional performance is attributed to the combination of microporosity and strong host-guest interactions. acs.org The captured iodine can be released in a controlled manner, either slowly by washing with a solvent like ethanol (B145695) or quickly upon heating. acs.org Furthermore, the HCMPs can be recycled multiple times while retaining a high percentage of their iodine uptake capacity, demonstrating their potential for sustainable and reusable adsorbent applications. acs.org

The effective capture of iodine by HCMPs is driven by specific host-guest interactions within the polymer matrix. acs.org The primary interaction is the formation of charge-transfer complexes between the electron-rich aromatic rings of the hexaphenylbenzene units (the host) and the iodine molecules (the guest). chinesechemsoc.org

The presence of functional groups, such as amines, within the polymer network can further enhance the affinity for iodine through Lewis acid-base interactions. researchgate.net The microporous structure of the polymers provides a high surface area and confines the iodine molecules, facilitating these interactions. acs.orgbohrium.com Spectroscopic studies have confirmed the formation of these host-guest complexes and provided insight into the controlled uptake of iodine. acs.org

HCMP PropertyRole in Iodine CaptureReference
MicroporosityProvides high surface area and confinement for iodine molecules acs.org
Abundant π-electronsForms charge-transfer complexes with iodine acs.org
Amine FunctionalityEnhances affinity for iodine through Lewis acid-base interactions researchgate.net

High-Efficiency and Reversible Iodine Capture

Development of Covalent Organic Polymers as Luminescent Probes

In addition to their use in adsorption, COPs derived from hexaphenylbenzene are also being developed as luminescent probes for chemical sensing. hep.com.cn The extended π-conjugated system in these polymers can give rise to fluorescence. acs.org

These luminescent polymers can be designed to detect a variety of analytes, including metal ions and nitroaromatic compounds, which are often associated with explosives. hep.com.cn The sensing mechanism typically involves a change in the fluorescence of the polymer upon interaction with the target analyte. For instance, a donor-acceptor system incorporating hexaphenylbenzene as the donor has been shown to exhibit aggregation-induced emission enhancement (AIEE) and can differentiate between aliphatic and aromatic amines. acs.org Another hexaphenylbenzene-based receptor has been developed for the ratiometric detection of cyanide ions at the nanomolar level. acs.org The porous nature of these materials facilitates rapid and sensitive detection by allowing the analyte to diffuse into the polymer network. hep.com.cn

Design of π-Conjugated and Coordination Numbers

The design of COFs and POPs from HBB focuses on controlling the polymer's architecture, particularly the extent of π-conjugation and the coordination numbers of the building blocks. These factors are crucial as they dictate the material's electronic properties, porosity, and ultimately, its functional performance.

Researchers have successfully synthesized a series of hexaphenylbenzene-based conjugated microporous polymers (HCMPs) through the palladium-catalyzed Buchwald–Hartwig cross-coupling reaction of the HBB core with various aryl diamine linkers. acs.orgrsc.org This synthetic approach allows for the creation of 3D amine-linked porous polymers. acs.org The physical properties of these HCMPs, such as specific surface area and pore size, can be tuned by varying the lengths and rigidity of the diamine struts. acs.org

In a notable study, three distinct covalent organic polymers (COPs), designated COP-H1, COP-H2, and COP-H3, were synthesized to systematically vary the π-π conjugation and coordination numbers. rsc.orgresearchgate.netrsc.org The emission peak for COP-H2 was recorded at 510.6 nm, which is a larger wavelength than that of COP-H1 (441.2 nm), indicating a more efficient π-conjugation pathway. rsc.org This enhanced conjugation in COP-H2 is attributed to an increased number of benzene (B151609) rings and a connection through the 1,3,6,8-positions. rsc.org In contrast, COP-H3 exhibited dual emission peaks. rsc.org The design of these polymers leverages the HBB core and connects it with other monomers to create networks with specific topological and electronic features, making them suitable for applications like chemical sensing. rsc.org The resulting frameworks often possess high thermal stability and moderate porosity. nih.gov

The synthesis strategies, such as the Yamamoto coupling reaction and Sonogashira–Hagihara cross-coupling, are instrumental in creating these extended π-conjugated systems. rsc.org For instance, the Sonogashira–Hagihara cross-coupling enables the connection of 1,3,5-substituted benzene nodes with rigid phenyleneethynylene struts, resulting in microporous 3D structures. rsc.org The choice of building blocks and the synthetic methodology directly influence the resulting polymer's bandgap and luminescent properties. rsc.org

Selective Sensing of Specific Analytes

The tunable electronic properties and porous nature of HBB-based polymers make them excellent candidates for fluorescent chemosensors. researchgate.net These sensors often operate on the principle of fluorescence quenching, where the interaction of an analyte with the polymer framework leads to a decrease in its fluorescence intensity. researchgate.net This response can be highly selective, allowing for the detection of specific molecules. rsc.orgrsc.org

A series of COPs synthesized from HBB have been demonstrated as effective luminescent probes for the selective detection of nitro-explosives. rsc.orgresearchgate.net Nitroaromatic compounds are strong electron acceptors and can interact with the electron-rich π-conjugated polymers, leading to fluorescence quenching through a photoinduced electron transfer (PET) mechanism. researchgate.netresearchgate.net

The selectivity of these sensors can be finely tuned. For example, COP-H2 showed high selectivity for trinitrophenol (TNP) and 2,6-dinitrophenol (B26339) (2,6-DNP). rsc.org In contrast, COP-H3 exhibited highly selective sensing for OH-containing nitro-explosives. rsc.orgresearchgate.netrsc.org The sensing behavior of these polymers is explained by an absorption competition quenching mechanism. rsc.orgrsc.org The quenching efficiency, often quantified by the Stern-Volmer constant (Ksv), indicates the sensitivity of the sensor towards a particular analyte. For COP-H2, the Ksv value for TNP was found to be significantly high, demonstrating its high sensitivity as a fluorescence sensor. rsc.org

The table below summarizes the quenching efficiency (Ksv) of COP-H2 for various nitroaromatic compounds, highlighting its selectivity.

AnalyteQuenching Efficiency (Ksv) (M⁻¹)
Trinitrophenol (TNP) 1.00 x 10⁵
2,6-Dinitrophenol (2,6-DNP) 2.00 x 10⁴
Nitrobenzene (NB) 1.10 x 10³
1,3-Dinitrobenzene (1,3-DNB) 1.00 x 10³

This table presents the Stern-Volmer constants (Ksv) for the fluorescence quenching of COP-H2 by different nitroaromatic analytes in DMF solution, demonstrating its high sensitivity and selectivity, particularly for TNP. Data sourced from rsc.org.

Besides nitro-explosives, HBB-based conjugated microporous polymers have also been investigated for other sensing applications, such as the capture of iodine. acs.orgrsc.org HCMP-3, synthesized from HBB and o-tolidine, demonstrated a remarkably high iodine capture capacity, a property attributed to the combination of its microporosity and the π-electron-rich amine functionalities within the pores. rsc.org This highlights the versatility of designing HBB-based polymers for detecting a range of specific analytes.

Applications in Organic Electronics and Optoelectronics

Development of High-Performance p-Channel Molecules

The creation of high-performing p-channel (hole-transporting) organic semiconductors is vital for the progress of organic field-effect transistors (OFETs) and other electronic devices. nih.gov Hexakis(4-bromophenyl)benzene provides a valuable framework for developing these materials.

The non-planar structure of this compound, where the outer phenyl rings are twisted in relation to the central benzene (B151609) ring, significantly shapes its electronic characteristics. rsc.orgnih.gov While this twisting can partially interrupt π-conjugation, the electronic communication between the phenyl groups via the central core is a defining feature. rsc.orgnih.gov By substituting the bromine atoms with other aromatic or heteroaromatic groups to extend conjugation, the electronic properties of the resultant molecules can be substantially altered. rsc.org This extended conjugation can narrow the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable trait for organic electronic materials. rsc.orgresearchgate.net

For instance, replacing phenyl with thienyl groups in hexaarylbenzene derivatives has been shown to improve charge transport. One study reported a hole mobility of 6.5 × 10⁻⁴ cm²/Vs for a hexathienylbenzene derivative, compared to 1.2 × 10⁻⁴ cm²/Vs for its hexaphenylbenzene (B1630442) counterpart, underscoring the positive impact of the thienyl groups on charge transport.

The bromine atoms on the peripheral phenyl rings of this compound serve as convenient points for modification through cross-coupling reactions like the Suzuki or Sonogashira reactions. rsc.orgnih.gov This enables the attachment of a diverse array of functional groups. The HOMO energy level of the molecule can be fine-tuned by carefully selecting these groups. rsc.orgnih.gov For example, adding electron-donating groups can elevate the HOMO level, which in turn facilitates more efficient hole injection from common electrodes like gold (Au). rsc.org This adaptability is critical for optimizing the performance of p-channel materials in OFETs by aligning their energy levels with other device components. rsc.orgnih.gov

For example, the introduction of triarylamine moieties, known for their hole-transporting properties, onto a hexaphenylbenzene scaffold resulted in HOMO energy levels of -5.25 eV and -5.33 eV for different derivatives, which are well-matched with the energy levels of perovskite layers in solar cells. rsc.org

Impact of Extended Conjugation on Electronic Properties

Charge Transport and Emission Characteristics

A material's capacity to efficiently transport charge carriers and, in some instances, emit light is crucial for its use in organic electronic and optoelectronic devices. nih.gov

The molecular architecture of this compound derivatives is pivotal to their charge transport properties. rsc.orgnih.gov The rigid, propeller-shaped core helps to minimize strong intermolecular π-π stacking in the solid state, which can hinder charge transport. nih.gov However, the ability to introduce various functional groups allows for the engineering of intermolecular interactions to create favorable pathways for hole hopping between molecules. rsc.orgresearchgate.net Functionalization can bolster the electronic coupling between molecules, thereby enhancing hole mobility. researchgate.net

Derivatives of hexaphenylbenzene are noted for their high hole-transporting capabilities, making them suitable for use as active layers in OFETs. The introduction of bromine atoms has been shown to enhance hole mobility by an order of magnitude in some triphenylamine (B166846) derivatives. researchgate.net

Derivative TypeHole Mobility (cm²/Vs)
Hexathienylbenzene Derivative6.5 x 10⁻⁴
Hexaphenylbenzene Derivative1.2 x 10⁻⁴
Brominated Triphenylamine DerivativeOrder of magnitude increase

This table provides examples of hole mobility in different derivatives to illustrate the impact of functionalization.

The performance of organic electronic devices is heavily influenced by the morphology of the active material layer. researchgate.net Creating uniform, well-ordered thin films is essential for efficient charge transport. researchgate.netacs.org While the bulky, three-dimensional nature of this compound and its derivatives can make it challenging to achieve highly crystalline films, various strategies are employed to address this. researchgate.net Solution-based methods like spin-coating and drop-casting, along with careful solvent choice and post-deposition annealing, can be used to control film morphology. researchgate.net Additionally, the peripheral functional groups can be designed to encourage self-assembly into well-defined 3D networks, which can offer continuous pathways for charge transport. researchgate.netacs.org For instance, hexaphenylbenzene derivatives with diaminotriazine groups have been shown to form non-interpenetrated 3D networks through hydrogen bonding. researchgate.netacs.org

Enhancement of Hole Injection and Transport Capabilities

Precursor for Graphene-like Structures

This compound is also a valuable precursor for the bottom-up synthesis of graphene and graphene-like nanostructures. scispace.comorgsyn.org This method provides precise control over the structure and properties of the resulting carbon-based materials. scispace.com The six-fold symmetry of the central benzene ring and the strategically placed bromine atoms make it an ideal starting point for creating extended, two-dimensional carbon networks through surface-assisted polymerization and subsequent cyclodehydrogenation. scispace.comnih.gov This process typically involves depositing the precursor molecules onto a catalytic metal surface, such as Au(111), under ultra-high vacuum conditions and then heating them to induce the chemical transformations. scispace.com This technique allows for the creation of defect-free nanoporous graphene and other well-defined graphene-like structures. scispace.comresearchgate.net For example, the on-surface synthesis of this compound on Au(111) has been used to create two types of nanoporous graphene with distinct electronic properties. scispace.com

PrecursorSubstrateResulting StructureKey Finding
This compoundAu(111)Nanoporous GrapheneFormation of two types of nanoporous graphene with different bandgaps. scispace.com
Hexakis(4-iodophenyl)benzeneAu(111)Complex Molecular TessellationFormation of halogen-bonded and halogen-metal coordinated networks. researchgate.net

This table showcases examples of graphene-like structures synthesized from hexaphenylbenzene precursors.

Advanced Characterization in Research of Hexakis 4 Bromophenyl Benzene

Spectroscopic Investigations

Spectroscopic techniques are fundamental in confirming the synthesis of HBB and probing its electronic and vibrational characteristics. These methods provide insights into the molecular structure, the nature of chemical bonds, and the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Hexakis(4-bromophenyl)benzene, both ¹H and ¹³C NMR are utilized to confirm its successful synthesis and purity.

The ¹H NMR spectrum of HBB is characterized by signals corresponding to the aromatic protons of the bromophenyl groups. Due to the propeller-like arrangement of the six phenyl rings around the central benzene (B151609) core, the chemical environments of these protons are distinct. An organic synthesis procedure reports the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), showing two doublets at δ 6.61 ppm and δ 7.06 ppm, both with a coupling constant (J) of 8.5 Hz and an integration of 12H each. epa.gov This pattern is consistent with the para-substituted phenyl rings.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The reported spectrum in CDCl₃ shows five distinct signals at δ 120.3, 130.5, 132.6, 138.4, and 139.6 ppm. epa.gov These chemical shifts correspond to the different carbon atoms in the bromophenyl and central benzene rings, providing a carbon fingerprint of the molecule.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) Assignment
¹H CDCl₃ 6.61 d, J = 8.5 Hz 12 Aromatic Protons
¹H CDCl₃ 7.06 d, J = 8.6 Hz 12 Aromatic Protons
¹³C CDCl₃ 120.3 - Aromatic Carbon
¹³C CDCl₃ 130.5 - Aromatic Carbon
¹³C CDCl₃ 132.6 - Aromatic Carbon
¹³C CDCl₃ 138.4 - Aromatic Carbon
¹³C CDCl₃ 139.6 - Aromatic Carbon

Data sourced from Organic Syntheses Procedure. epa.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and analyze the bonding within a molecule. For HBB, these methods are crucial for confirming the presence of the key structural motifs, namely the substituted benzene rings and the C-Br bonds.

The IR spectrum of HBB is expected to exhibit characteristic absorption bands for aromatic compounds. These include C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹. spectroscopyonline.com Aromatic C-C stretching vibrations within the rings usually give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. spectroscopyonline.com The para-substitution pattern on the phenyl rings influences the out-of-plane C-H bending vibrations, which are expected in the 850-800 cm⁻¹ region. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum.

Raman spectroscopy, which is particularly sensitive to non-polar, symmetric vibrations, provides complementary information. The symmetric "ring breathing" modes of the benzene rings are typically strong in the Raman spectrum. Studies on the pyrolysis of HBB have utilized Raman spectroscopy to characterize the resulting carbonaceous materials, indicating the utility of this technique in tracking changes to the aromatic framework. researchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For HBB, the extensive π-conjugated system gives rise to characteristic absorption bands.

The UV-Vis spectrum of HBB is expected to show strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic rings. The presence of the bromine substituents and the steric hindrance between the phenyl rings, which affects the planarity and conjugation of the system, will influence the position and intensity of these absorption maxima. Studies on conjugated microporous polymers synthesized from an HBB core have shown absorption peaks attributed to the π-π* transitions of the benzenoid groups. researchgate.netacs.org While specific data for the monomer is not detailed in the provided results, it is a key precursor in the synthesis of materials with tunable optoelectronic properties. rsc.org

Infrared (IR) and Raman Spectroscopy for Linkage Analysis

Diffraction and Scattering Methods

Diffraction and scattering techniques are paramount in understanding the solid-state characteristics of this compound. These methods provide critical insights into the spatial arrangement of atoms and molecules within a crystalline lattice.

X-ray Crystallography for Solid-State Structures

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules. For complex aromatic compounds like this compound, this technique can unravel the intricate details of its molecular conformation. The molecule is anticipated to adopt a propeller-like geometry, a common feature for hexaphenylbenzene (B1630442) derivatives, which arises from the steric hindrance between the peripheral phenyl rings. This conformation prevents the phenyl groups from being coplanar with the central benzene ring.

Powder X-ray Diffraction for Crystalline Packing

Powder X-ray diffraction (PXRD) is an essential tool for analyzing the crystalline nature of a bulk sample. It provides information about the packing of molecules in the crystal lattice. The resulting diffraction pattern is a fingerprint of the crystalline phase, allowing for identification and assessment of phase purity.

In the context of this compound, PXRD is used to study the molecular stacking in its solid state. nih.gov This technique is particularly valuable in the characterization of porous organic polymers and covalent organic frameworks (COFs) synthesized from this compound building blocks. rsc.orgscispace.comresearchgate.net The diffraction patterns of these materials reveal information about their crystallinity and porous structure. nih.govrsc.org For instance, the PXRD patterns of polymers derived from this compound help in understanding the arrangement and spacing of the molecular units, which is critical for applications like gas storage. rsc.org

Mass Spectrometry for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and assessing its purity. This method involves ionizing the molecule and measuring its mass-to-charge ratio.

For this compound, mass spectrometry confirms its molecular formula, C₄₂H₂₄Br₆. nih.govsigmaaldrich.com The technique provides a precise molecular weight, which is a critical piece of data for verifying the successful synthesis of the compound. High-resolution mass spectrometry can distinguish the isotopic pattern characteristic of a molecule containing six bromine atoms, further confirming its elemental composition. The analysis also serves as a method to assess the purity of the synthesized compound, as it can detect the presence of impurities or byproducts from the reaction, such as incompletely substituted molecules.

PropertyValueSource
Molecular FormulaC42H24Br6 nih.govsigmaaldrich.com
Molecular Weight (g/mol)1008.1 nih.gov
Formula Weight (g/mol)1008.06 apolloscientific.co.uk
Monoisotopic Mass (Da)1001.69783 nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. For Hexakis(4-bromophenyl)benzene, DFT calculations are crucial for understanding its fundamental electronic properties, which are heavily influenced by its unique, sterically hindered geometry.

Due to severe steric repulsion between the six peripheral phenyl rings, this compound adopts a non-planar, propeller-like conformation. acs.org This twisting of the phenyl groups out of the plane of the central benzene (B151609) ring has a profound impact on the molecule's electronic structure. researchgate.net The propeller shape hinders π-electron delocalization across the entire molecule. researchgate.net First-principles calculations based on DFT verify that this non-planar structure is a key factor in determining the molecule's electronic properties. researchgate.net

DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation energy. For a single, self-assembled monolayer of this compound, the electronic HOMO-LUMO gap has been measured at approximately 5.02 ± 0.10 eV, a value supported by DFT calculations. researchgate.net This large gap is consistent with a structure where π-conjugation is limited by the twisted phenyl rings. researchgate.netmdpi.com

Furthermore, DFT studies on related hexaarylbenzenes show that the nature of the substituents on the phenyl rings can tune the electronic properties. mdpi.com In the case of this compound, the bromine atoms act as electron-withdrawing groups, which can influence the energy levels of the frontier orbitals. Computational studies on other covalent organic polymers have used DFT to model the mechanism of electron transfer, for instance, in the sensing of nitroaromatic explosives.

Table 1: Summary of DFT Calculation Findings for this compound and Related Structures

ParameterFindingSignificance
Molecular Geometry Propeller-shaped, non-planar structure. Steric hindrance prevents a planar conformation, limiting π-electron delocalization. researchgate.net
HOMO-LUMO Gap ~5.02 eV for a self-assembled monolayer. researchgate.netThe large gap indicates high electronic stability and relates to its optical and electronic properties. researchgate.net
Electron Delocalization Hindered between the central and peripheral rings. researchgate.netAffects the molecule's conductivity and potential applications in electronics.
Substituent Effects Bromine atoms introduce electronic perturbations.Modifies the HOMO and LUMO energy levels, influencing reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT provides a static picture of the electronic ground state, MD simulations allow for the study of the molecule's dynamic behavior over time, which is essential for understanding its conformational flexibility.

The defining structural feature of this compound is its propeller-like arrangement of the six peripheral rings. researchgate.net These rings are not static but are expected to exhibit dynamic behavior, including rotation (libration) around the single bond connecting them to the central benzene core. tinhoahoc.com MD simulations are the ideal tool to investigate the energetics and pathways of these rotational motions.

A key aspect of the conformational analysis of such "molecular propellers" is to understand the mechanism of ring flips. ethernet.edu.et The collective rotation of the phenyl rings can lead to different stereoisomers. MD simulations can be employed to model the energy barriers associated with these conformational changes, such as the correlated disrotation of two adjacent rings. tinhoahoc.com The simulations would typically involve defining a force field (a set of parameters describing the potential energy of the atoms) and then solving Newton's equations of motion for the system over a period of time, often at various temperatures to observe temperature-dependent effects. nih.govnih.gov

Although specific MD simulation studies exclusively focused on this compound are not widely reported in the literature, the principles are well-established from studies on its parent compound, hexaphenylbenzene (B1630442), and other sterically hindered molecules. tinhoahoc.comnih.gov Such simulations would provide a detailed picture of the conformational landscape, revealing the most stable rotamers (rotational isomers) and the transition states between them.

Table 2: Conceptual Framework for a Molecular Dynamics Simulation of this compound

Simulation ParameterDescriptionObjective
Force Field A suitable force field (e.g., OPLS-AA, AMBER) would be selected to model the interatomic potentials. nih.govTo accurately represent the steric and electronic interactions governing the molecule's conformation.
System Setup A single molecule or a small cluster in a simulation box, potentially with a solvent to mimic experimental conditions.To study intrinsic dynamics or the effect of the environment on conformation.
Simulation Time Nanoseconds to microseconds, depending on the timescale of the conformational changes of interest.To capture statistically relevant data on phenyl ring rotation and isomerization events.
Analysis Torsional angle analysis, potential energy surface mapping, root-mean-square fluctuation (RMSF).To quantify the flexibility of the phenyl rings, identify stable conformations, and calculate energy barriers for rotation.

Computational Modeling of Host-Guest Interactions and Polymer Properties

Beyond the study of a single molecule, computational modeling is extensively used to predict how this compound behaves as a building block in larger systems, such as polymers or in host-guest complexes.

This compound serves as a versatile core for the synthesis of complex macromolecules, including conjugated microporous polymers (CMPs). mdpi.com Computational modeling plays a vital role in designing these materials and predicting their properties. For example, models can be used to simulate the structure of the resulting polymer network. These simulations help in predicting key material properties like specific surface area, pore size distribution, and porosity, which are critical for applications such as gas capture and storage. mdpi.com While simplified models provide initial insights, researchers note that larger and more complex network fragments are needed in simulations to achieve closer agreement with experimental results for these polymers. mdpi.com

In the realm of host-guest chemistry, computational modeling can elucidate the mechanisms of interaction between a host molecule and a guest. Polymers derived from this compound have been investigated as luminescent sensors for detecting specific molecules, such as nitro-explosives. DFT calculations are used in this context to model the host-guest complex and understand the basis of the sensing mechanism, which is often attributed to phenomena like electron transfer between the electron-rich polymer host and the electron-deficient guest molecule. These models can help predict the selectivity and sensitivity of the sensor for different analytes. The non-planar structure of the core molecule can create specific voids and channels that are conducive to trapping guest molecules. researchgate.net

Table 3: Applications of Computational Modeling for this compound-Based Systems

Application AreaModeling TechniqueInformation Obtained
Polymer Properties Molecular mechanics, MD simulationsPrediction of polymer network topology, porosity, and specific surface area. mdpi.com
Host-Guest Interactions DFT, Docking simulationsElucidation of binding sites, interaction energies, and the mechanism of molecular recognition (e.g., for sensing).
Material Design Quantum mechanics, MDRational design of novel materials with tailored properties for applications in catalysis, separation, and electronics.

Future Research Directions and Outlook

Exploration of Novel Functionalization Strategies

The six bromine atoms on the peripheral phenyl rings of HBB serve as versatile handles for a wide range of post-functionalization reactions. scispace.com Future research will likely focus on developing more sophisticated and efficient methods to introduce diverse functional groups, moving beyond simple substitutions.

One promising avenue is the exploration of selective and sequential functionalization . Developing protocols for the controlled, stepwise replacement of bromine atoms would allow for the creation of asymmetrically substituted HBB derivatives with precisely tailored properties. researchgate.net This could involve leveraging subtle differences in reactivity or employing advanced catalytic systems. Another area of interest is the use of HBB as a scaffold for the synthesis of complex, star-shaped molecules and dendrimers. scispace.comnih.gov By attaching various molecular arms to the HBB core, researchers can create macromolecules with unique architectures and functionalities for applications in drug delivery, catalysis, and light-harvesting.

Furthermore, the "halogen dance" phenomenon, a thermodynamically controlled isomerization, presents an intriguing strategy for achieving alternate derivatization patterns on the hexaphenylbenzene (B1630442) framework. researchgate.net Further investigation into this and other rearrangement reactions could provide novel pathways to previously inaccessible substitution patterns. The development of new C-C coupling reactions and transition metal-catalyzed cyclotrimerization methods will also continue to be crucial for synthesizing both symmetrical and unsymmetrical HBB derivatives. researchgate.netrsc.org

Expanding Applications in Catalysis and Sensing

The electron-rich nature and tunable electronic properties of HBB and its derivatives make them promising candidates for applications in catalysis and chemical sensing. orgsyn.org Future research is expected to expand upon these initial findings, leading to the development of highly efficient and selective systems.

In the realm of catalysis , HBB-based structures can serve as robust ligands for transition metal catalysts. The steric bulk of the HBB core can influence the coordination environment of the metal center, potentially leading to enhanced catalytic activity and selectivity. Research into the application of HBB-derived catalysts in a wider range of organic transformations is a key future direction. Moreover, the ability of HBB to form stable cation-radical salts opens up possibilities for its use as a multi-electron transfer catalyst in various organic and organometallic reactions. orgsyn.org

For sensing applications , the focus will be on designing HBB-based fluorescent and colorimetric sensors with exceptional sensitivity and selectivity for specific analytes. By incorporating specific recognition motifs onto the HBB framework, sensors can be tailored to detect a variety of species, including explosives, metal ions, and biologically relevant molecules. acs.orgnih.govrsc.orgrsc.orgresearchgate.net For instance, covalent organic polymers (COPs) derived from HBB have already demonstrated the ability to selectively detect nitro-explosives. rsc.orgresearchgate.net Future work will likely involve creating arrays of HBB-based sensors for the simultaneous detection of multiple analytes.

Advancements in Supramolecular Assembly and Material Fabrication

The propeller-like shape of HBB and its derivatives predisposes them to form well-defined supramolecular assemblies through non-covalent interactions. acs.org Understanding and controlling this self-assembly process is crucial for the bottom-up fabrication of functional materials with desired nanoscale architectures.

Future research will delve deeper into the fundamental principles governing the supramolecular self-assembly of HBB derivatives at liquid/solid interfaces and in solution. acs.org The use of advanced techniques like scanning tunneling microscopy (STM) will continue to provide valuable insights into how factors such as substituent effects and solvent choice influence the resulting nanostructures. acs.org The ability to form ordered structures like hexagonal networks and linear assemblies opens up possibilities for creating nanoporous materials and molecular wires. acs.org

In terms of material fabrication , a key direction is the on-surface polymerization of functionalized HBB precursors to create one-dimensional (1D) and two-dimensional (2D) polymers. rsc.orgresearchgate.net This approach allows for the precise control over the structure and properties of the resulting materials, which can be used in applications such as molecular electronics and separation membranes. The synthesis of conjugated microporous polymers (CMPs) from HBB is another area of active research, with potential applications in gas storage and separation. acs.org

Integration into Next-Generation Organic Electronic Devices

Hexaphenylbenzene and its derivatives possess many of the requisite properties for use in organic electronic devices, including high thermal stability, wide energy gaps, and good charge transport characteristics. rsc.orgresearchgate.net Future research will focus on optimizing these properties and integrating HBB-based materials into a variety of next-generation devices.

A significant area of exploration is the development of new organic light-emitting diodes (OLEDs) . HBB derivatives are being investigated as host materials for phosphorescent emitters, particularly for blue OLEDs, due to their high triplet energy levels which can effectively confine triplet excitons. researchgate.netoup.com The non-planar structure of HBB helps to suppress aggregation-induced quenching, leading to improved device efficiency and stability. rsc.org Future work will involve designing and synthesizing novel HBB derivatives with tailored electronic properties to achieve even higher performance in OLEDs, including the development of materials exhibiting aggregation-induced delayed fluorescence (AIDF). frontiersin.orgnih.gov

Beyond OLEDs, HBB-based materials are being explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . rsc.org Their high hole-transporting properties make them suitable for use as the active layer in p-channel OFETs. rsc.org By modifying the peripheral substituents, the energy levels of HBB can be tuned to optimize charge injection and transport in these devices. The development of HBB-based materials for these applications is still in its early stages, and significant research is needed to realize their full potential.

Q & A

Q. What are the key synthesis routes for hexakis(4-bromophenyl)benzene, and how can purity be optimized?

this compound is typically synthesized via iterative aromatic substitution reactions or coupling strategies. One approach involves lithiation of brominated precursors followed by functionalization, though solubility challenges during intermediate steps (e.g., hexabromo derivatives) often require polar solvents like DMF or THF to improve reaction efficiency . Purity optimization involves column chromatography with silica gel (hexane/DCM gradients) and recrystallization from toluene. Monitoring by 1H^{1}\text{H} NMR (CDCl3_3) and MALDI-TOF mass spectrometry ensures structural fidelity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 to resolve aromatic proton environments and confirm symmetry .
  • X-ray Crystallography : Single-crystal analysis verifies the planar hexasubstituted benzene core and bromine spatial arrangement .
  • Elemental Analysis : Combustion analysis (C, H, Br) matches theoretical values (e.g., C30_{30}H18_{18}Br6_6) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (H313/H333) and potential toxicity upon ingestion (H303) .
  • Handling : Use nitrile gloves, fume hoods, and PPE to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste and use licensed facilities for incineration to prevent environmental release of brominated byproducts .

Q. What are the primary research applications of this compound?

It serves as a precursor for:

  • Conjugated Microporous Polymers (CMPs) : Sonogashira coupling with diethynylbenzene yields materials with high surface areas (742 m2^2/g) for gas storage .
  • Molecular Scaffolds : Functionalization via Suzuki-Miyaura cross-coupling introduces tailored electronic or steric properties .

Advanced Research Questions

Q. How does this compound compare to adamantane-based analogs in thermal stability?

Networks derived from this compound (e.g., HPOP-2) degrade at ~280°C, while adamantane-based analogs (e.g., tetrakis(4-iodophenyl)adamantane) exhibit ~340°C stability due to their rigid 3D frameworks. Thermogravimetric analysis (TGA) under N2_2 and BET surface area measurements (665–742 m2^2/g) validate these differences .

Q. What strategies address solubility limitations during functionalization?

  • Solvent Optimization : Use high-boiling polar solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures.
  • Protecting Groups : Introduce trimethylsilyl (TMS) groups to enhance solubility of intermediates, though subsequent deprotection may reduce yields .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing prolonged exposure to poor solvents .

Q. What contradictions exist in reported BET surface areas for CMPs derived from this compound?

Discrepancies arise from:

  • Activation Methods : Supercritical CO2_2 drying vs. vacuum heating can alter pore collapse.
  • Linker Rigidity : Flexible linkers (e.g., diethylbenzene) reduce surface areas compared to rigid acetylene-based linkers .

Methodological Tables

Table 1: Thermal Stability Comparison of this compound vs. Adamantane-Based Polymers

MaterialBET Surface Area (m2^2/g)Degradation Temp. (°C)Reference
HPOP-2 (Sonogashira)742280
Adamantane MOP665340

Table 2: Solubility-Enhancing Strategies for Brominated Intermediates

StrategySolvent SystemYield ImprovementLimitations
TMS ProtectionTHF/Toluene20–30%Deprotection side-reacts
Microwave SynthesisDMF/1,2-DCB15–25%Requires specialized kit
High-Temperature Reflux1,2-Dichlorobenzene10–15%Long reaction times

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexakis(4-bromophenyl)benzene
Reactant of Route 2
Hexakis(4-bromophenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.